molecular formula C9H10ClNO2 B6261151 2-chloro-6-propylpyridine-4-carboxylic acid CAS No. 57663-81-7

2-chloro-6-propylpyridine-4-carboxylic acid

Cat. No.: B6261151
CAS No.: 57663-81-7
M. Wt: 199.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-propylpyridine-4-carboxylic acid is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 g/mol . It is also known by its IUPAC name, 2-chloro-6-propylisonicotinic acid . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 2-chloro-6-propylpyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of 6-propylpyridine-4-carboxylic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions . The reaction typically proceeds as follows:

C9H11NO2+SOCl2C9H10ClNO2+SO2+HCl\text{C9H11NO2} + \text{SOCl2} \rightarrow \text{C9H10ClNO2} + \text{SO2} + \text{HCl} C9H11NO2+SOCl2→C9H10ClNO2+SO2+HCl

In industrial settings, the production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis or the use of alternative chlorinating agents that offer higher yields and selectivity.

Chemical Reactions Analysis

2-Chloro-6-propylpyridine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Chloro-6-propylpyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-6-propylpyridine-4-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit an enzyme by mimicking the natural substrate and blocking the active site, or it could act as an agonist or antagonist at a receptor, altering signal transduction pathways.

Comparison with Similar Compounds

2-Chloro-6-propylpyridine-4-carboxylic acid can be compared with other pyridine derivatives, such as:

    2-Chloropyridine-4-carboxylic acid: Lacks the propyl group, which may affect its reactivity and biological activity.

    6-Propylpyridine-4-carboxylic acid: Lacks the chlorine atom, which may influence its chemical properties and applications.

    2-Chloro-5-propylpyridine-4-carboxylic acid: The position of the propyl group is different, which can lead to variations in reactivity and biological effects.

The unique combination of the chlorine and propyl groups in this compound imparts distinct chemical and biological properties that make it valuable for specific applications .

Properties

CAS No.

57663-81-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.6

Purity

0

Origin of Product

United States

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